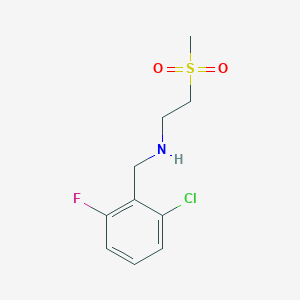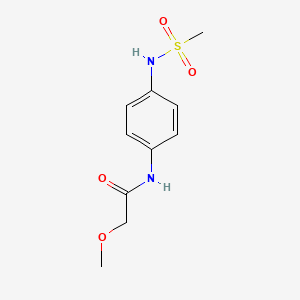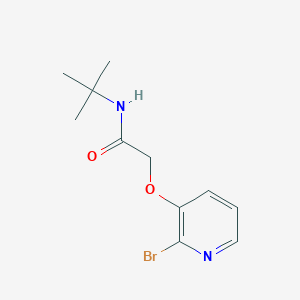
2-((2-Bromopyridin-3-yl)oxy)-N-(tert-butyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Bromopyridin-3-yl)oxy)-N-(tert-butyl)acetamide is an organic compound that features a bromopyridine moiety linked to an acetamide group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromopyridin-3-yl)oxy)-N-(tert-butyl)acetamide typically involves the reaction of 2-bromopyridine-3-ol with tert-butylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Formation of the ether linkage: 2-bromopyridine-3-ol is reacted with acetic anhydride to form the acetylated intermediate.
Amidation: The intermediate is then reacted with tert-butylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromopyridin-3-yl)oxy)-N-(tert-butyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the acetamide group.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Oxidation: Oxidized products may include pyridine N-oxides.
Reduction: Reduced products may include partially or fully reduced pyridine derivatives.
Scientific Research Applications
2-((2-Bromopyridin-3-yl)oxy)-N-(tert-butyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-((2-Bromopyridin-3-yl)oxy)-N-(tert-butyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in π-π interactions or hydrogen bonding, while the acetamide group can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-((2-bromopyridin-3-yl)oxy)azetidine-1-carboxylate
- tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate
Uniqueness
2-((2-Bromopyridin-3-yl)oxy)-N-(tert-butyl)acetamide is unique due to its specific structural features, such as the combination of a bromopyridine moiety with an acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H15BrN2O2 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
2-(2-bromopyridin-3-yl)oxy-N-tert-butylacetamide |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)14-9(15)7-16-8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3,(H,14,15) |
InChI Key |
ISIILDHZDNYIDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(N=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-9-naphthalen-2-ylpurin-6-amine](/img/structure/B14904529.png)
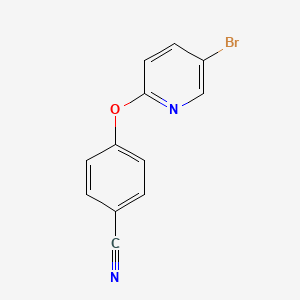
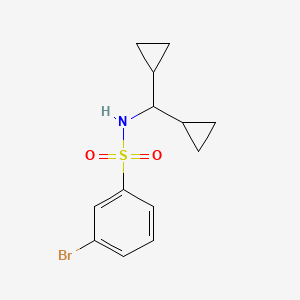

![n-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)ethyl)acetamide](/img/structure/B14904540.png)
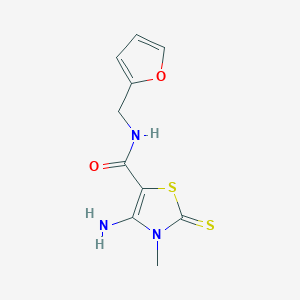
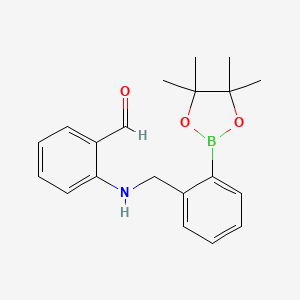
![7-Chlorospiro[benzo[b][1,4]oxazine-2,1'-cyclopropan]-3(4H)-one](/img/structure/B14904586.png)
![Ethyl 3-bromopyrazolo[1,5-c]pyrimidine-5-carboxylate](/img/structure/B14904588.png)
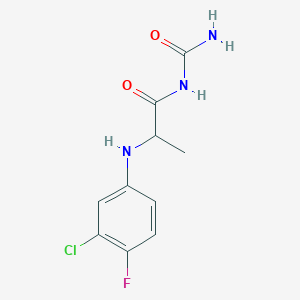
![tert-butyl 9-benzyl-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14904593.png)
![1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B14904599.png)
